
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with a trifluoromethoxylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at low temperatures to ensure the stability of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: The major product is the pyridine N-oxide.
Reduction: The major product is 2-methyl-6-(trifluoromethoxy)pyridine.
Scientific Research Applications
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: It serves as a building block for the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased stability or bioavailability.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetic and pharmacodynamic profile.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2-(Chloromethyl)-5-(trifluoromethoxy)pyridine
- 2-(Chloromethyl)-4-(trifluoromethoxy)pyridine
Uniqueness
2-(Chloromethyl)-6-(trifluoromethoxy)pyridine is unique due to the specific positioning of the trifluoromethoxy group at the 6-position on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds. The trifluoromethoxy group imparts unique electronic and steric properties that can enhance the compound’s stability and bioactivity.
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-5-2-1-3-6(12-5)13-7(9,10)11/h1-3H,4H2 |
InChI Key |
IUNGERYPOZEOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




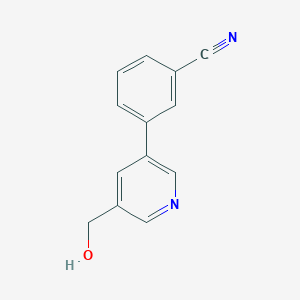

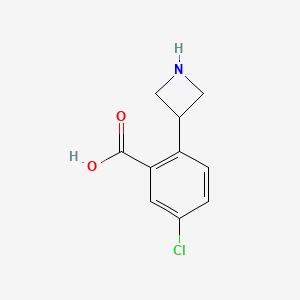

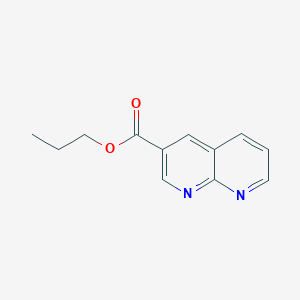
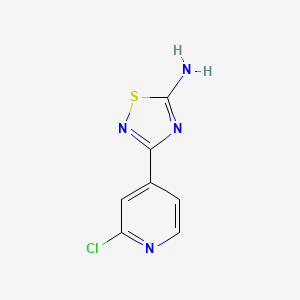
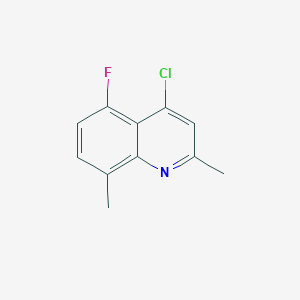

![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)



